
3-hexyl-2,5-dithiophen-2-ylthiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hexyl-2,5-dithiophen-2-ylthiophene is an organic compound with the molecular formula C₁₈H₂₀S₃. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of two thiophene rings substituted with a hexyl group. This compound is of significant interest in the field of organic electronics due to its unique electronic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-hexyl-2,5-dithiophen-2-ylthiophene typically involves the coupling of 2,5-dibromo-3-hexylthiophene with thiophene derivatives. One common method is the Stille coupling reaction, which uses palladium catalysts to facilitate the formation of carbon-carbon bonds between the thiophene rings .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hexyl-2,5-dithiophen-2-ylthiophene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Halogenation and alkylation are common substitution reactions for this compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine for halogenation, alkyl halides for alkylation.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or alkylated thiophenes.
Applications De Recherche Scientifique
3-Hexyl-2,5-dithiophen-2-ylthiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of conjugated polymers and organic semiconductors.
Biology: Investigated for its potential in bioelectronic devices.
Medicine: Explored for its use in drug delivery systems and as a component in biosensors.
Industry: Utilized in the production of organic photovoltaic cells and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 3-hexyl-2,5-dithiophen-2-ylthiophene is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π stacking interactions and electron transfer processes. These interactions are crucial for its function in electronic devices, where it facilitates charge transport and improves device performance .
Comparaison Avec Des Composés Similaires
- 2,2’:5’,2’'-Terthiophene
- 3-Hexylthiophene
- 2,5-Dibromo-3-hexylthiophene
Comparison: Compared to its analogs, 3-hexyl-2,5-dithiophen-2-ylthiophene exhibits superior electronic properties due to the presence of additional thiophene rings, which enhance its conjugation and charge transport capabilities. This makes it particularly valuable in applications requiring high-performance materials .
Propriétés
Numéro CAS |
173448-32-3 |
|---|---|
Formule moléculaire |
C18H20S3 |
Poids moléculaire |
332.6 g/mol |
Nom IUPAC |
3-hexyl-2,5-dithiophen-2-ylthiophene |
InChI |
InChI=1S/C18H20S3/c1-2-3-4-5-8-14-13-17(15-9-6-11-19-15)21-18(14)16-10-7-12-20-16/h6-7,9-13H,2-5,8H2,1H3 |
Clé InChI |
YTVFFHNAOQSJOY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=C(SC(=C1)C2=CC=CS2)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


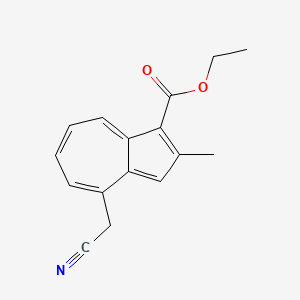
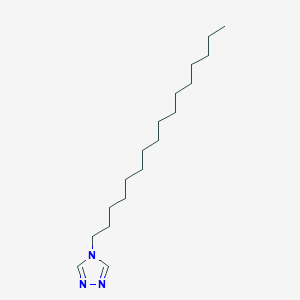
![N~2~,N~4~-Bis[3-(dodecyloxy)propyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B12558816.png)
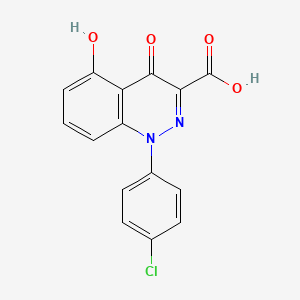
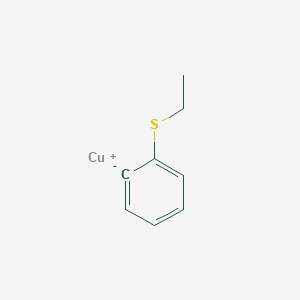
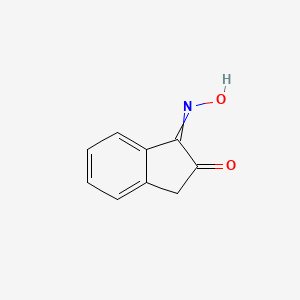

![2-({[2-(Diphenylphosphanyl)phenyl]methoxy}methyl)pyridine](/img/structure/B12558859.png)

![N-{4-Hydroxy-3-[2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}acetamide](/img/structure/B12558870.png)
![2-[1-(6-Acetylpyridin-2-yl)ethylidene]hydrazine-1-carbothioamide](/img/structure/B12558871.png)
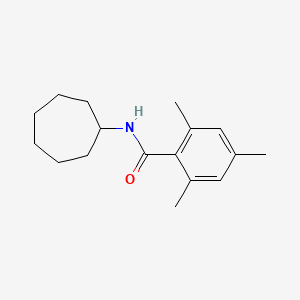
![Naphthalene, 1,5-bis[2-(2-methoxyethoxy)ethoxy]-](/img/structure/B12558900.png)

